L-(-)-Ornithine

Beschreibung

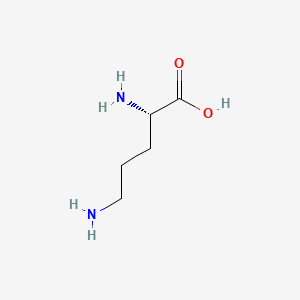

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-12-5 | |

| Record name | L-Ornithine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883219 | |

| Record name | L-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index], Solid | |

| Record name | Ornithine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 620 mg/mL | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-26-8, 25104-12-5, 3184-13-2 | |

| Record name | L-(-)-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ornithine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Ornithine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E524N2IXA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-(-)-Ornithine structure and chemical properties

This in-depth technical guide provides a detailed overview of the structure, chemical properties, and biological significance of L-(-)-Ornithine. It is intended for researchers, scientists, and drug development professionals, offering a thorough resource on this critical non-proteinogenic amino acid.

Structure and Chemical Identity

This compound, systematically named (2S)-2,5-diaminopentanoic acid, is a dibasic α-amino acid. It is structurally similar to lysine, with one fewer methylene group in its side chain. This seemingly minor difference significantly influences its metabolic roles, precluding its incorporation into proteins during translation while positioning it as a key intermediate in several crucial metabolic pathways.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2,5-diaminopentanoic acid |

| CAS Number | 70-26-8[1] |

| Molecular Formula | C₅H₁₂N₂O₂[1][2] |

| Canonical SMILES | C(C--INVALID-LINK--N)CN |

| InChI Key | AHLPHDHHMVZTML-BYPYZUCNSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its biological function and behavior in aqueous solutions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 132.16 g/mol [1][2] |

| Melting Point | 140 °C (284 °F; 413 K) |

| Solubility in Water | Soluble, 620 mg/mL[3] |

| pKa₁ (α-carboxyl) | 1.94 |

| pKa₂ (α-amino) | 8.65 |

| pKa₃ (δ-amino) | 10.76 |

| Isoelectric Point (pI) | 9.71[4] |

| Specific Optical Rotation ([α]D) | +11.5° (c=6.5, H₂O) |

| LogP | -4.22[3] |

Biological Significance and Signaling Pathways

L-Ornithine is a central molecule in nitrogen metabolism, most notably as an intermediate in the urea cycle. It is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

The Urea Cycle

The urea cycle is a metabolic pathway that captures excess nitrogen from amino acid catabolism and converts it into urea for excretion. L-Ornithine acts as a carrier of nitrogen atoms within this cycle. The cycle primarily occurs in the liver and involves both mitochondrial and cytosolic enzymes.

Polyamine Biosynthesis

L-Ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. These polycations are crucial for cell proliferation, differentiation, and apoptosis. The first and rate-limiting step in this pathway is the decarboxylation of L-Ornithine by ornithine decarboxylase (ODC).

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Determination of Solubility

Objective: To determine the solubility of this compound in water at a specified temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water (e.g., 10 mL) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

The concentration of L-Ornithine in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and UV detection, or a colorimetric method using ninhydrin.

-

For the ninhydrin method, a standard curve of known L-Ornithine concentrations is prepared. The absorbance of the derivatized sample is measured spectrophotometrically (e.g., at 570 nm), and the concentration is determined from the standard curve.

-

-

Calculation:

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

-

Determination of Specific Optical Rotation

Objective: To measure the specific optical rotation of this compound.

Methodology:

-

Solution Preparation:

-

Accurately weigh a known mass of this compound (e.g., 0.650 g).

-

Dissolve the sample in a precise volume of deionized water (e.g., 10.0 mL) in a volumetric flask to achieve a known concentration (c). For the cited value of +11.5°, the concentration is 6.5 g/100 mL or 0.065 g/mL.

-

-

Polarimeter Setup and Measurement:

-

Calibrate the polarimeter using a blank solution (deionized water).

-

Rinse the sample cell (with a known path length, l, typically 1 dm) with the L-Ornithine solution and then fill it, ensuring no air bubbles are present.

-

Place the filled sample cell in the polarimeter and measure the observed optical rotation (α) at a specified temperature (e.g., 20 °C) and wavelength (e.g., 589 nm, the sodium D-line).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

-

Determination of pKa Values by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the L-Ornithine solution into a beaker with a magnetic stir bar.

-

If starting from the fully protonated form, add a stoichiometric excess of HCl to the L-Ornithine solution to lower the pH to below the first pKa (e.g., pH < 1.5).

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration until the pH is above the highest pKa (e.g., pH > 11.5).

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first derivative of the titration curve can be used to accurately identify the equivalence points, and the pKa values are the pH at the half-equivalence points.

-

Conclusion

This compound is a fundamentally important amino acid with a unique structural and chemical profile that dictates its central role in nitrogen metabolism and the biosynthesis of polyamines. A thorough understanding of its properties, as outlined in this guide, is essential for researchers in biochemistry, medicine, and pharmacology who are investigating its physiological functions and therapeutic potential. The provided experimental protocols offer a framework for the accurate determination of its key physicochemical characteristics.

References

An In-Depth Technical Guide to the L-(-)-Ornithine Metabolic Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(-)-Ornithine, a non-proteinogenic amino acid, holds a critical position at the crossroads of multiple essential metabolic pathways in mammals. It is a key intermediate in the urea cycle, the primary pathway for ammonia detoxification. Beyond its role in nitrogen disposal, ornithine serves as a crucial precursor for the synthesis of proline, glutamate, and polyamines—molecules vital for collagen production, neurotransmission, and cell growth and proliferation, respectively. The metabolic fate of ornithine is tightly regulated by a series of enzymes, including ornithine transcarbamylase (OTC), ornithine aminotransferase (OAT), and the rate-limiting enzyme for polyamine synthesis, ornithine decarboxylase (ODC). Dysregulation of ornithine metabolism is implicated in various pathological conditions, including hyperammonemia, gyrate atrophy of the choroid and retina, and cancer, making the enzymes in this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core this compound metabolic pathways, presents quantitative data on key enzymes, details relevant experimental protocols, and illustrates the intricate signaling networks that govern ornithine homeostasis.

Core Metabolic Pathways of this compound

L-Ornithine is a central hub in nitrogen metabolism, participating in several interconnected pathways primarily located in the liver and kidneys.[1]

The Urea Cycle: Ammonia Detoxification

The urea cycle, also known as the ornithine cycle, is the primary metabolic pathway for the conversion of highly toxic ammonia into urea for excretion.[2][3] This cycle is crucial for preventing hyperammonemia and maintaining nitrogen balance.[1][4] L-Ornithine acts as a carrier molecule within this cycle, which spans both the mitochondrial matrix and the cytoplasm of hepatocytes.[3][5]

The key steps involving ornithine are:

-

Ornithine Transcarbamylase (OTC): Inside the mitochondria, ornithine combines with carbamoyl phosphate to form citrulline. This reaction is catalyzed by ornithine transcarbamylase.[4][5]

-

Regeneration of Ornithine: Following a series of reactions in the cytoplasm, arginine is cleaved by arginase to produce urea and regenerate ornithine, which is then transported back into the mitochondria to continue the cycle.[2][5]

Proline Biosynthesis

L-Ornithine can be converted to the amino acid proline, a critical component of collagen and other structural proteins. This conversion is facilitated by the enzyme ornithine aminotransferase (OAT).[6][7]

The pathway proceeds as follows:

-

Ornithine Aminotransferase (OAT): OAT catalyzes the reversible transamination of the δ-amino group of ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and glutamate.[8][9]

-

Spontaneous Cyclization: GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[6]

-

Pyrroline-5-Carboxylate Reductase (PYCR): P5C is then reduced to proline by PYCR, utilizing NADH or NADPH as a cofactor.[10]

Glutamate Synthesis

The reaction catalyzed by ornithine aminotransferase (OAT) is reversible, allowing for the synthesis of glutamate from ornithine, which is particularly important in certain tissues like the brain.[8][11] This links ornithine metabolism to neurotransmitter synthesis and the tricarboxylic acid (TCA) cycle.

Polyamine Biosynthesis

L-Ornithine is the essential precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[12][13] These polycations are crucial for cell growth, proliferation, and differentiation, as they are involved in stabilizing DNA and RNA structure and modulating gene expression.[14]

The initial and rate-limiting step is:

-

Ornithine Decarboxylase (ODC): This enzyme catalyzes the decarboxylation of ornithine to form putrescine.[13][14] Putrescine is then subsequently converted to spermidine and spermine through the action of other enzymes.

Quantitative Data on Key Enzymes

The activities of the enzymes in the L-ornithine metabolic pathway are characterized by specific kinetic parameters, which are essential for understanding their function and for the development of targeted therapies. The Michaelis constant (Kₘ) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), providing an inverse measure of the enzyme's affinity for its substrate.[15][16] The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[17]

| Enzyme | Organism/Tissue | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | Reference(s) |

| Arginase | Rat Liver | L-Arginine | 1.7 | - | - | [18] |

| Xenopus laevis Liver | L-Arginine | 42 | - | - | [7] | |

| Rat Liver | L-Arginine | 1.58 (in absence of Mn²⁺) | 71.3 (µmol/min per g of liver) | - | [19][20] | |

| Rat Liver | L-Arginine | 0.94 (with 30 µM Mn²⁺) | 69.4 (µmol/min per g of liver) | - | [19][20] | |

| Ornithine Aminotransferase (OAT) | Rat Liver | L-Ornithine | 1.4 | - | - | [8] |

| Rat Liver | Glutamate-γ-semialdehyde | 1.4 | - | - | [8] | |

| Rat Liver | α-Ketoglutarate | 25 | - | - | [8] | |

| Human | L-Ornithine | - | - | - | [21] | |

| Ornithine Decarboxylase (ODC) | Human | L-Ornithine | - | - | 225 min⁻¹ (wild-type) | [2] |

| Transformed Macrophages | L-Ornithine | - | 20.54 (unphosphorylated) | - | [5] | |

| Transformed Macrophages | L-Ornithine | - | 30.61 (phosphorylated) | - | [5] |

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay

Several methods are available to measure ODC activity, with the radiolabeling assay being a widely used and sensitive technique.[1]

Radiolabeling Method:

-

Principle: This assay measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[1]

-

Procedure:

-

Prepare an enzyme sample from tissue or cell lysate.

-

Incubate the enzyme sample in a sealed vial containing a reaction mixture with buffer (e.g., sodium/potassium phosphate), EDTA, pyridoxal phosphate (a cofactor for ODC), and [1-¹⁴C]-L-ornithine.[1]

-

A paper disc impregnated with a CO₂ trapping agent (e.g., hyamine or sodium hydroxide) is placed in a center well within the vial.[22]

-

The reaction is initiated and allowed to proceed at 37°C.

-

Stop the reaction by adding a strong acid (e.g., sulfuric or citric acid), which also facilitates the release of dissolved ¹⁴CO₂ from the reaction mixture.[1][22]

-

The trapped ¹⁴CO₂ on the paper disc is then quantified using liquid scintillation counting.[22]

-

-

Alternative Methods: Other methods include colorimetric assays that detect the product putrescine, and fluorescence-based assays.[1][6]

Ornithine Aminotransferase (OAT) Activity Assay

Continuous, coupled assays are effective for real-time measurement of OAT activity.[23][24]

Coupled Assay with Pyrroline-5-Carboxylate Reductase (PYCR1):

-

Principle: This assay measures the oxidation of NADH to NAD⁺, which is coupled to the reduction of the OAT product, P5C, by PYCR1.[23][24] The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Procedure:

-

Prepare an assay mixture in a microplate well containing buffer (e.g., potassium pyrophosphate, pH 8.0), α-ketoglutarate, NADH, pyridoxal phosphate, and L-ornithine.[23]

-

Pre-heat the mixture to 37°C.

-

Add purified PYCR1 and the OAT-containing sample to initiate the reaction.[23]

-

Measure the decrease in absorbance at 340 nm over time using a microplate reader.[23]

-

Ninhydrin-Based Assay:

-

Principle: This colorimetric assay detects the OAT product, P5C, which reacts with ninhydrin under acidic conditions to form a colored product.[10][25]

-

Procedure:

-

Incubate the OAT-containing sample with L-ornithine and α-ketoglutarate in a suitable buffer at 37°C.[10]

-

Stop the reaction by adding perchloric acid.[10]

-

Add ninhydrin solution and heat the mixture.[10]

-

Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 510 nm).[10]

-

Stable Isotope Tracing of Ornithine Metabolism

Stable isotope tracing using ¹³C- or ¹⁵N-labeled ornithine coupled with mass spectrometry allows for the quantitative analysis of metabolic flux through the various ornithine pathways.[26][27]

General Workflow:

-

Cell Culture and Labeling: Culture mammalian cells in a medium containing the stable isotope-labeled ornithine (e.g., [¹³C₅]-L-ornithine or [¹⁵N₂]-L-ornithine) for a defined period.[26][27]

-

Metabolite Extraction: Harvest the cells and rapidly quench metabolism. Extract metabolites using a suitable solvent system (e.g., 80% methanol).[27]

-

LC-MS/MS Analysis: Separate and detect the labeled and unlabeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][26]

-

Data Analysis: Analyze the mass isotopomer distributions of downstream metabolites (e.g., proline, glutamate, polyamines) to determine the fractional contribution of ornithine to their synthesis and to calculate metabolic fluxes.[27]

Signaling Pathways and Regulation

The L-ornithine metabolic pathway is intricately regulated by various signaling networks to meet the cell's metabolic demands.

Regulation of Ornithine Decarboxylase (ODC)

ODC is a highly regulated enzyme, and its expression and activity are controlled at multiple levels, including transcription, translation, and protein stability.

-

Transcriptional Regulation by c-Myc: The proto-oncogene c-Myc is a potent transcriptional activator of the ODC gene.[14][28] The c-Myc/Max heterodimer binds to specific E-box sequences (CACGTG) in the ODC promoter and first intron, leading to increased ODC transcription.[5][29] This links cell proliferation signals directly to polyamine biosynthesis.

-

Translational Regulation by mTOR and eIF4E: The translation of ODC mRNA, which has a long and structured 5' untranslated region (5'UTR), is enhanced by the mammalian target of rapamycin (mTOR) signaling pathway.[8][30] mTORC1 activation leads to the phosphorylation of 4E-binding proteins (4E-BPs), causing them to dissociate from the eukaryotic translation initiation factor 4E (eIF4E).[14][31] This frees up eIF4E to bind to the 5' cap of mRNAs like ODC, facilitating their translation.[8][31]

mTOR Signaling and Ornithine Metabolism

The mTOR pathway, a central regulator of cell growth and metabolism, is also influenced by amino acid availability, including ornithine and its metabolites.[29] Studies have shown that ornithine can stimulate the mTORC1 pathway, leading to the phosphorylation of its downstream targets like p70S6K and 4E-BP1, thereby promoting protein synthesis.[13][32]

Visualizations

This compound Metabolic Pathways

Caption: Overview of the major metabolic fates of L-Ornithine in mammals.

Regulation of Ornithine Decarboxylase (ODC) by c-Myc and mTOR

Caption: Regulation of ODC expression and activity by c-Myc and mTOR signaling pathways.

Experimental Workflow for Stable Isotope Tracing

Caption: A generalized experimental workflow for stable isotope tracing of ornithine metabolism.

Conclusion

The this compound metabolic pathway represents a highly interconnected and tightly regulated network that is fundamental to mammalian physiology. Its central roles in ammonia detoxification, and the synthesis of proline, glutamate, and polyamines highlight its importance in maintaining cellular homeostasis. The enzymes within this pathway, particularly ODC, are critical nodes of regulation and are frequently dysregulated in disease, making them prime targets for drug development. This technical guide provides a foundational understanding of the core pathways, quantitative enzymatic data, and key experimental methodologies to aid researchers and scientists in further exploring the complexities of ornithine metabolism and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Urea cycle - Wikipedia [en.wikipedia.org]

- 5. Multisite phosphorylation of ornithine decarboxylase in transformed macrophages results in increased intracellular enzyme stability and catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of ornithine decarboxylase in a transformed cell line that overexpresses translation initiation factor eIF-4E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Glutamate, Ornithine, Arginine, Proline, and Polyamine Metabolic Interactions: The Pathway Is Regulated at the Post-Transcriptional Level [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. [Figure, Urea Cycle. Diagram of the urea cycle pathway. Image courtesy S Bhimji MD] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pure.psu.edu [pure.psu.edu]

- 29. scholarworks.uni.edu [scholarworks.uni.edu]

- 30. Ornithine decarboxylase mRNA is stabilized in an mTORC1-dependent manner in Ras-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Translation initiation of ornithine decarboxylase and nucleocytoplasmic transport of cyclin D1 mRNA are increased in cells overexpressing eukaryotic initiation factor 4E - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of L-Arginine to L-Ornithine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of L-ornithine from L-arginine is a critical metabolic process catalyzed by the arginase enzyme family. This conversion represents the final step in the urea cycle, facilitating the detoxification of ammonia. Beyond its role in ureagenesis, this pathway is pivotal in regulating the bioavailability of L-arginine, a substrate for nitric oxide synthases (NOS), and in producing L-ornithine, a precursor for the synthesis of polyamines and proline. Consequently, the modulation of arginase activity has emerged as a significant therapeutic target for a spectrum of diseases, including cardiovascular disorders, cancer, and infectious diseases. This technical guide provides an in-depth overview of the core aspects of L-ornithine biosynthesis from L-arginine, focusing on the enzymatic machinery, kinetic parameters, regulatory pathways, and detailed experimental protocols for the scientific and drug development community.

The Core Reaction: Arginase-Mediated Hydrolysis of L-Arginine

The hydrolysis of L-arginine to L-ornithine and urea is catalyzed by arginase (EC 3.5.3.1), a binuclear manganese metalloenzyme.[1] In mammals, two distinct isoforms of arginase exist: Arginase I (ARG1) and Arginase II (ARG2). ARG1 is a cytosolic enzyme predominantly expressed in the liver as a component of the urea cycle.[2] ARG2 is a mitochondrial enzyme found in various extrahepatic tissues, including the kidneys, brain, and macrophages, where it is primarily involved in regulating L-arginine and L-ornithine concentrations for downstream metabolic pathways.[2]

The reaction proceeds via a nucleophilic attack on the guanidinium group of L-arginine by a metal-bridging hydroxide ion within the enzyme's active site, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield L-ornithine and urea.[1]

Quantitative Data on Arginase Activity

A thorough understanding of the kinetic properties of arginase is essential for designing inhibitors and for interpreting experimental data. The following tables summarize key quantitative data for mammalian arginase.

Table 1: Kinetic Parameters of Arginase

| Parameter | Value | Species/Isoform | Conditions | Reference(s) |

| Km for L-arginine | 1 - 5 mM | General | --- | [1] |

| 2.3 mM | Human Arginase-1 | pH 7.4 | [3] | |

| 4.9 mM | Human Arginase-1 | pH 9.5 | [3] | |

| 0.94 mM | Rat Liver | 30 µM Mn2+ | [4] | |

| 1.58 mM | Rat Liver | No added Mn2+ | [4] | |

| 4.8 mM | P. chrysogenum | --- | [5] | |

| Vmax | ~1,000x that of NOS | General | --- | [1] |

| 69.4 µmol/min/g liver | Rat Liver | 30 µM Mn2+ | [4] | |

| 71.3 µmol/min/g liver | Rat Liver | No added Mn2+ | [4] | |

| Optimal pH | 9.0 - 10.0 | Human Arginase-1 | --- | [3] |

| 9.0 | B. licheniformis | --- | [6] | |

| 7.5 | S. acidophilus | --- | [7] | |

| Optimal Temperature | 35 - 40 °C | General | --- | [7] |

| 50 °C | P. chrysogenum | --- | [5] | |

| 40 °C | B. licheniformis | --- | [6] |

Table 2: Inhibition Constants (Ki) for Arginase Inhibitors

| Inhibitor | Ki Value | Species/Isoform | Conditions | Reference(s) |

| Nω-hydroxy-L-arginine (NOHA) | 1.6 µM | Human Arginase II | pH 7.5 | [8] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | 51 nM | Human Arginase II | pH 7.5 | [8] |

| 28 nM | Human Arginase-1 | pH 7.4 | [3] | |

| 2(S)-amino-6-boronohexanoic acid (ABH) | 0.25 µM | Human Arginase II | pH 7.5 | [8] |

| 8.5 nM | Human Arginase II | pH 9.5 | [8] | |

| S-(2-boronoethyl)-L-cysteine (BEC) | 0.31 µM | Human Arginase II | pH 7.5 | [8] |

| 30 nM | Human Arginase II | pH 9.5 | [8] |

Signaling Pathways and Regulatory Networks

The expression and activity of arginase are tightly regulated by a complex network of signaling pathways, which are often implicated in pathological conditions.

The interplay between arginase and nitric oxide synthase (NOS) is a critical regulatory node in many physiological processes. Both enzymes compete for the same substrate, L-arginine.

References

- 1. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and immobilization of L-arginase from thermotolerant Penicillium chrysogenum KJ185377.1; with unique kinetic properties as thermostable anticancer enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization, modeling, and anticancer activity of L.arginase production from marine Bacillus licheniformis OF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Ornithine as a Precursor for Polyamine Synthesis: A Technical Guide

Abstract

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and macromolecular synthesis.[1][2][3][4] The biosynthesis of these vital compounds is a tightly regulated metabolic pathway, with L-ornithine serving as the crucial starting substrate. This technical guide provides an in-depth exploration of the conversion of L-ornithine into polyamines, detailing the enzymatic reactions, intricate regulatory mechanisms, and key experimental methodologies for studying this pathway. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical area of cell biology, which holds significant therapeutic potential, particularly in oncology.[1][5][6][7]

The Core Biosynthetic Pathway from L-Ornithine

The journey from L-ornithine to the higher polyamines, spermidine and spermine, is a multi-step enzymatic cascade. The initial and rate-limiting step is the decarboxylation of L-ornithine to produce putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[8][9][10] Subsequent steps involve the addition of aminopropyl groups, derived from decarboxylated S-adenosylmethionine (dcSAM), to form spermidine and then spermine.

Key Enzymes in the Pathway:

-

Ornithine Decarboxylase (ODC1): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-ornithine to putrescine.[8][10][11] Its activity is the primary control point for the entire pathway.

-

S-adenosylmethionine Decarboxylase (SAMDC or AdoMetDC): Provides the aminopropyl donor, dcSAM, required for the synthesis of higher polyamines.

-

Spermidine Synthase (SRM): Transfers an aminopropyl group from dcSAM to putrescine to form spermidine.[12][13]

-

Spermine Synthase (SMS): Transfers a second aminopropyl group from dcSAM to spermidine to yield spermine.[12][13]

The overall flow of this pathway is critical for maintaining the appropriate intracellular concentrations of each polyamine, which are essential for normal cellular function.[3][4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyamine metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]

- 9. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Beyond the Urea Cycle: An In-depth Technical Guide to the Physiological Functions of L-Ornithine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ornithine, a non-proteinogenic amino acid, is widely recognized for its indispensable role as an intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia. However, accumulating evidence has unveiled a broader spectrum of physiological functions for L-ornithine, extending far beyond its contribution to ureagenesis. These multifaceted roles position L-ornithine as a molecule of significant interest in cellular health, metabolic regulation, and therapeutic applications. This technical guide provides a comprehensive overview of the physiological functions of L-ornithine beyond the urea cycle, with a focus on the underlying mechanisms, quantitative data from key studies, and detailed experimental methodologies.

Polyamine Biosynthesis: The Foundation of Cell Growth and Proliferation

One of the most critical functions of L-ornithine is serving as the direct precursor for the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1] These small, cationic molecules are essential for a multitude of cellular processes, including cell division, DNA stabilization, and protein synthesis.[1]

The initial and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[2][3] Putrescine is subsequently converted to spermidine and spermine through the action of spermidine synthase and spermine synthase, respectively.[3][4] The polyamine biosynthesis pathway is particularly crucial in tissues with high rates of cell turnover, such as the intestinal mucosa, skin, and bone marrow.[1]

Signaling Pathway for Polyamine Biosynthesis

Figure 1. L-Ornithine as the precursor for polyamine biosynthesis.

Endocrine Regulation: Stimulation of Growth Hormone Release

L-ornithine has been demonstrated to stimulate the secretion of growth hormone (GH) from the pituitary gland.[5][6] This effect is not direct but is mediated through the ghrelin system.[2][5] Intraduodenal administration of L-ornithine has been shown to increase the expression of ghrelin mRNA in the duodenum.[2][5] Ghrelin, in turn, acts on the ghrelin receptor (growth hormone secretagogue receptor) in the pituitary to stimulate GH release.[2][5] This action is further modulated by the sympathetic nervous system, as beta-adrenergic receptor antagonists can inhibit L-ornithine-induced GH secretion.[2][5]

Signaling Pathway for L-Ornithine-Induced Growth Hormone Release

Figure 2. L-Ornithine stimulates growth hormone release via the ghrelin system.

Renal Physiology: Activation of Ca2+ Signaling in Proximal Tubular Cells

In the kidney, L-ornithine plays a protective role in proximal tubular (PT) cells by activating calcium-sensing receptors (CaSR), which are G-protein coupled receptors.[1][7] This activation triggers a downstream signaling cascade involving phospholipase C (PLC) and the generation of diacylglycerol (DAG).[1] This leads to the opening of transient receptor potential canonical (TRPC) channels and subsequent receptor-operated Ca2+ entry (ROCE).[1][7] The resulting increase in intracellular calcium concentration has been shown to protect PT cells from oxidative stress-induced damage by inhibiting the formation of reactive oxygen species (ROS) and downstream pro-apoptotic pathways.[1][8]

Signaling Pathway for L-Ornithine-Induced Ca2+ Signaling in Proximal Tubular Cells

Figure 3. L-Ornithine-activated Ca2+ signaling in kidney proximal tubular cells.

Athletic Performance and Fatigue Reduction

L-ornithine supplementation has been investigated for its potential to enhance athletic performance and reduce fatigue, primarily through its role in ammonia detoxification.[9][10] During intense exercise, ammonia levels can rise, leading to fatigue.[9][10] L-ornithine is thought to enhance the capacity of the urea cycle to clear ammonia, thereby delaying the onset of fatigue.[9][10]

Stress, Sleep, and Immune Function

Recent studies have explored the effects of L-ornithine on stress and sleep quality. Supplementation with L-ornithine has been shown to reduce serum cortisol levels and the cortisol/DHEA-S ratio, which are markers of stress.[11][12] It has also been reported to improve subjective sleep quality.[11][13] In the context of the immune system, L-ornithine has been shown to have immunomodulatory effects, including the suppression of cytotoxic T lymphocyte activation.[14][15]

Quantitative Data Summary

| Physiological Function | Study Population | L-Ornithine Dosage | Key Findings | Reference(s) |

| Growth Hormone Release | Healthy young men | 100 mg/kg body weight (oral) | Significant increase in serum GH levels 90 minutes post-ingestion. | [16] |

| Athletic Performance | Healthy young adults | 0.1 g/kg body weight (oral) | Reduced plasma ammonia concentrations post-exercise. No significant improvement in performance. | [17][18] |

| Healthy volunteers | 2,000 mg/day for 7 days, then 6,000 mg for 1 day (oral) | Attenuated physical fatigue, promoted lipid metabolism, and activated the urea cycle. | [19] | |

| Stress and Sleep Quality | Healthy Japanese adults | 400 mg/day for 8 weeks (oral) | Significantly decreased serum cortisol and cortisol/DHEA-S ratio. Improved perceived sleep quality. | [11][20][21] |

| Immune Function | In vitro (human neutrophils) | Varied concentrations | Increased H2O2 generation and MPO activity, decreased O2- formation. | [21] |

| In vitro (murine T cells) | 9 x 10^-3 M | Suppressed the activation of cytotoxic T lymphocytes. | [14] |

Detailed Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay

Principle: This assay measures the activity of ODC by quantifying the release of 14CO2 from [1-14C]-L-ornithine.[22]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing sodium/potassium phosphate buffer, EDTA, pyridoxal phosphate (PLP), and the enzyme sample.

-

Substrate Addition: Add [1-14C]-L-ornithine to initiate the reaction.

-

Incubation: Incubate the mixture in a sealed vial. The vial cap should contain a paper disc impregnated with a CO2 trapping agent (e.g., hyamine hydroxide or sodium hydroxide).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., sulfuric or citric acid).

-

Quantification: Measure the radioactivity of the trapped 14CO2 using a scintillation counter. The amount of radioactivity is proportional to the ODC activity.

Ornithine Aminotransferase (OAT) Activity Assay

Principle: This assay measures the activity of OAT by detecting the formation of its product, pyrroline-5-carboxylate (P5C), which reacts with ninhydrin to produce a colored compound.[23]

Methodology:

-

Reaction Mixture: Prepare an assay mixture containing potassium pyrophosphate buffer (pH 8.0), PLP, α-ketoglutarate, L-ornithine, and the enzyme sample.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Color Development: Add ninhydrin solution and heat the mixture in a boiling water bath.

-

Measurement: After centrifugation, measure the absorbance of the supernatant at 510 nm. The absorbance is proportional to the OAT activity.

Clinical Trial Workflow: L-Ornithine Supplementation for Stress and Sleep Quality

Figure 4. Workflow of a randomized controlled trial investigating L-ornithine's effects.

Conclusion

The physiological roles of L-ornithine are diverse and extend well beyond its established function in the urea cycle. As a precursor to polyamines, a modulator of growth hormone secretion, a regulator of renal cell signaling, and a potential agent for improving athletic performance, stress, and sleep, L-ornithine presents a compelling subject for further research and potential therapeutic development. The detailed signaling pathways, quantitative data, and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the multifaceted nature of this important amino acid. Further investigation into these non-canonical roles of L-ornithine is warranted to fully elucidate its physiological significance and therapeutic potential.

References

- 1. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. l-Ornithine stimulates growth hormone release in a manner dependent on the ghrelin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Temporal patterns of increased growth hormone secretion in mice after oral administration of l-ornithine: possible involvement of ghrelin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium Signaling Mediates Cell Death and Crosstalk with Autophagy in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Ornithine HCL as an Ammonia-Buffer for Hard Training Athletes [suppversity.blogspot.com]

- 10. ergo-log.com [ergo-log.com]

- 11. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. naturalhealthresearch.org [naturalhealthresearch.org]

- 14. Suppression of cytotoxic T lymphocyte activation by L-ornithine [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of arginine and ornithine supplementation to a high-protein diet on selected cellular immune variables in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers | springermedizin.de [springermedizin.de]

- 22. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 23. pure.kaist.ac.kr [pure.kaist.ac.kr]

The Discovery and Enduring Significance of L-Ornithine in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ornithine, a non-proteinogenic amino acid, holds a pivotal position in the landscape of biochemistry. Initially identified in the late 19th century, its profound importance was not fully realized until its role as a key intermediate in the urea cycle was elucidated. This discovery, a landmark in metabolic research, fundamentally advanced our understanding of nitrogen metabolism and detoxification. This technical guide provides an in-depth exploration of the discovery of L-ornithine, its historical significance, and the key experimental methodologies that cemented its place in biochemical canon. Furthermore, it delves into its broader metabolic roles, including polyamine biosynthesis, offering a comprehensive resource for researchers and professionals in the life sciences.

The Discovery of L-Ornithine: An Early Glimpse into Amino Acid Metabolism

In 1877, the German chemist Max Jaffé reported the isolation of a novel substance from the urine of chickens that had been fed benzoic acid. He named this compound "ornithine," derived from the Greek word "ornis," meaning bird. This discovery marked one of the early instances of isolating a specific amino acid and laid the groundwork for future investigations into nitrogen metabolism.

Reconstructed Experimental Protocol for the Isolation of L-Ornithine (Jaffé, 1877)

Objective: To isolate the compound resulting from the administration of benzoic acid to birds.

Materials:

-

Urine collected from chickens fed a diet supplemented with benzoic acid.

-

Hydrochloric acid (HCl)

-

Lead acetate solution

-

Hydrogen sulfide (H₂S) gas

-

Ethanol

-

Diethyl ether

-

Apparatus for filtration, evaporation, and crystallization.

Methodology:

-

Precipitation of Uric Acid: The collected avian urine was likely first treated with hydrochloric acid to precipitate the uric acid, a major component of bird excreta. The precipitate would then be removed by filtration.

-

Removal of Impurities: The filtrate would then be treated with a solution of lead acetate to precipitate other impurities. After another filtration, the excess lead in the filtrate would be removed by bubbling hydrogen sulfide gas through the solution, which precipitates lead as lead sulfide.

-

Concentration and Crystallization: The resulting solution, now cleared of major impurities, would be concentrated by evaporation.

-

Purification: The concentrated solution containing ornithuric acid (the dibenzoyl derivative of ornithine) would then be subjected to hydrolysis with a strong acid (e.g., boiling with hydrochloric acid) to cleave the benzoyl groups from the ornithine molecule.

-

Isolation of L-Ornithine: Following hydrolysis, the solution would be further purified, likely through a series of crystallization steps using solvents like ethanol and ether, to yield the isolated L-ornithine.

This pioneering work by Jaffé provided the first identification of this unique amino acid, though its central metabolic role would remain unknown for over half a century.

The Pivotal Role of L-Ornithine in the Urea Cycle

The true significance of L-ornithine in biochemistry was unveiled in 1932 by Hans Krebs and his student Kurt Henseleit.[1] Their groundbreaking work on urea synthesis in the mammalian liver led to the discovery of the first metabolic cycle, now known as the urea cycle or the Krebs-Henseleit cycle.[2][3] This discovery was a monumental step forward in understanding how organisms detoxify ammonia, a toxic byproduct of amino acid metabolism.

The Krebs-Henseleit Experiment: Unraveling the Urea Cycle

Krebs and Henseleit utilized the innovative tissue slice technique developed by Otto Warburg, which allowed them to study metabolic processes in vitro while maintaining a degree of physiological relevance.[1]

Objective: To investigate the mechanism of urea synthesis from ammonia in the liver.

Experimental System:

-

Thin slices of rat liver.

-

Warburg manometer apparatus to measure oxygen consumption.

-

Krebs-Henseleit bicarbonate buffer solution, a physiological saline solution that mimics the ionic composition of blood plasma.

Methodology:

-

Preparation of Liver Slices: Rats were sacrificed, and their livers were rapidly excised and placed in chilled saline. Thin slices of the liver (approximately 0.3-0.5 mm thick) were prepared using a microtome.

-

Incubation: The liver slices were placed in Warburg flasks containing the Krebs-Henseleit buffer. The buffer was gassed with a mixture of 95% O₂ and 5% CO₂ to maintain physiological pH and oxygenation.

-

Experimental Conditions: Different substances were added to the incubation medium to observe their effect on urea synthesis. The key experiments involved the addition of ammonia (as ammonium chloride) with and without various amino acids, including L-ornithine, L-citrulline, and L-arginine.

-

Measurement of Urea and Ammonia: After a period of incubation at 37°C, the reaction was stopped, and the concentrations of urea and ammonia in the medium were determined using colorimetric methods available at the time.

-

Catalytic Effect of Ornithine: A crucial observation was that the addition of small, catalytic amounts of L-ornithine to the liver slices in the presence of ammonia led to a significant and sustained increase in urea synthesis. This effect was far greater than what could be accounted for by the stoichiometric conversion of ornithine to urea.

-

Identification of Intermediates: Further experiments demonstrated that L-citrulline and L-arginine also stimulated urea synthesis. Based on these findings, Krebs and Henseleit ingeniously proposed a cyclic pathway in which ornithine acts as a carrier, accepting ammonia and carbon dioxide to form citrulline and then arginine, which is subsequently cleaved to release urea and regenerate ornithine for the next round of the cycle.

Caption: Experimental workflow for the discovery of the urea cycle.

Quantitative Data and Physicochemical Properties

The meticulous work of Krebs and Henseleit provided quantitative evidence for the role of L-ornithine in the urea cycle. While the original raw data is embedded in their 1932 publication, the key finding was the dramatic increase in urea synthesis in the presence of ornithine.

Key Quantitative Findings of the Krebs-Henseleit Experiment (Reconstructed)

| Experimental Condition | Urea Synthesized (µmol/g liver/h) |

| Liver Slices (Control) | Baseline Level |

| Liver Slices + Ammonia | Moderate Increase |

| Liver Slices + Ammonia + L-Ornithine | Significant Increase |

| Liver Slices + Ammonia + L-Citrulline | Significant Increase |

| Liver Slices + Ammonia + L-Arginine | Significant Increase |

Note: This table represents a qualitative summary of the quantitative findings, as the exact numerical values from the original publication are not readily accessible.

Physicochemical Properties of L-Ornithine

| Property | Value |

| Chemical Formula | C₅H₁₂N₂O₂ |

| Molar Mass | 132.16 g/mol [4] |

| Appearance | Colorless crystals[5] |

| Melting Point | 140 °C[4] |

| Solubility in Water | 620 mg/mL[4] |

| pKa₁ (α-carboxyl) | 1.94 |

| pKa₂ (α-amino) | 8.65 |

| pKa₃ (δ-amino) | 10.76 |

| Optical Rotation ([α]D) | +11.5° (c = 6.5 in H₂O) |

Signaling Pathways and Metabolic Significance

The discovery of the urea cycle established L-ornithine as a central molecule in nitrogen metabolism. Its significance, however, extends beyond this single pathway.

The Urea Cycle

The urea cycle is a five-step metabolic pathway that takes place primarily in the liver. Two of these steps occur in the mitochondria, and the remaining three in the cytoplasm.[6][7] L-ornithine plays a crucial role as an intermediate in this cycle.

Caption: The Urea Cycle pathway.

L-Ornithine as a Precursor for Polyamine Biosynthesis

L-ornithine is a critical precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. These molecules are essential for cell growth, proliferation, and differentiation. The first and rate-limiting step in this pathway is the decarboxylation of L-ornithine by the enzyme ornithine decarboxylase (ODC).

Caption: L-Ornithine in polyamine biosynthesis.

Conclusion

The journey of L-ornithine from its initial isolation from avian urine to its central role in the urea cycle is a testament to the progressive nature of biochemical research. The pioneering work of Jaffé and the brilliant insights of Krebs and Henseleit not only illuminated the pathway for ammonia detoxification but also introduced the revolutionary concept of metabolic cycles. Today, our understanding of L-ornithine's importance continues to expand, with its role in polyamine synthesis and other metabolic pathways being actively investigated. For researchers and professionals in drug development, a thorough understanding of the discovery and multifaceted roles of L-ornithine provides a crucial foundation for exploring new therapeutic strategies targeting metabolic disorders and cellular growth processes.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. Urea cycle - Wikipedia [en.wikipedia.org]

- 3. Urea cycle and metabolism of amino groups | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Ornithine | 70-26-8 [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. conursing.uobaghdad.edu.iq [conursing.uobaghdad.edu.iq]

L-Ornithine Transport Across Mitochondrial Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ornithine, a non-proteinogenic amino acid, plays a pivotal role in the urea cycle, a critical metabolic pathway for the detoxification of ammonia. The transport of L-ornithine from the cytosol into the mitochondrial matrix is a crucial step in this cycle and is mediated by specific carrier proteins located in the inner mitochondrial membrane. This technical guide provides a comprehensive overview of the mechanisms of L-ornithine transport across mitochondrial membranes, focusing on the primary transporters, their kinetic properties, and the experimental methodologies used to study them. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, mitochondrial biology, and pharmacology.

Introduction

The inner mitochondrial membrane is a highly selective barrier that controls the passage of metabolites between the cytoplasm and the mitochondrial matrix. The transport of charged molecules like L-ornithine is facilitated by a family of proteins known as mitochondrial carriers. The primary transporter responsible for L-ornithine import into the mitochondria is the ornithine/citrulline antiporter, also known as Ornithine Carrier 1 (ORC1) or Solute Carrier Family 25 Member 15 (SLC25A15).[1][2][3] A second isoform, ORC2, with a broader substrate specificity, has also been identified.[4]

The critical role of ORC1 in the urea cycle is underscored by the severe metabolic disorder, Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, which results from mutations in the SLC25A15 gene.[2][5] This guide will delve into the molecular mechanisms of these transporters, their regulation, and the experimental approaches to characterize their function.

L-Ornithine Transporters: ORC1 and ORC2

Function and Mechanism

ORC1 mediates the electroneutral exchange of cytosolic L-ornithine for mitochondrial L-citrulline.[6][7] This antiport mechanism is essential for the continuation of the urea cycle, which spans both the mitochondrial and cytosolic compartments.[8][9] L-ornithine, produced in the cytosol from L-arginine, is transported into the mitochondrial matrix where it combines with carbamoyl phosphate to form L-citrulline, a reaction catalyzed by ornithine transcarbamoylase. The newly synthesized L-citrulline is then transported out of the mitochondria by ORC1 in exchange for another molecule of L-ornithine.

ORC2 shares a high degree of sequence identity with ORC1 (87%) but exhibits a broader substrate specificity.[10] While ORC1 is highly specific for L-isomers of ornithine, lysine, arginine, and citrulline, ORC2 can also transport D-isomers of these amino acids, as well as L-histidine and L-homoarginine.[4][11] Both isoforms are widely expressed in human tissues, with the highest levels of expression for both found in the liver.[4]

Quantitative Data: Kinetic Parameters

The kinetic properties of ORC1 and ORC2 have been characterized through transport assays using reconstituted proteoliposomes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), providing an indication of the transporter's affinity for its substrate.

| Transporter | Substrate | Km (mM) | Vmax (nmol/min x mg protein) | Reference |

| ORC1 (Human) | L-Ornithine | ~0.85 | ~23 | [12] |

| ORC2 (Human) | L-Ornithine | Not explicitly stated in the provided results | Not explicitly stated in the provided results | |

| ORC1 (Rat Liver) | L-Ornithine | Not explicitly stated in the provided results | Not explicitly stated in the provided results | |

| ORC1 Mutant (N74Y) | L-Ornithine | ~1 | Not explicitly stated in the provided results | [10] |

| ORC2 Mutant (Q179R) | L-Ornithine | ~1 | Not explicitly stated in the provided results | [10] |

Table 1: Kinetic Parameters of Mitochondrial L-Ornithine Transporters. This table summarizes the reported Km and Vmax values for ORC1 and its mutants. Data for ORC2 Vmax was not found in the provided search results.

Substrate Specificity

The substrate specificities of human ORC1 and ORC2 have been determined by measuring the uptake of radiolabeled L-ornithine in proteoliposomes containing the reconstituted transporters in the presence of various unlabeled amino acids.

| Substrate (L-isomers unless specified) | ORC1 (% of L-Ornithine transport) | ORC2 (% of L-Ornithine transport) | Reference |

| L-Ornithine | 100 | 100 | [6] |

| L-Lysine | 80 | 108 | [6] |

| L-Arginine | 70 | 89 | [6] |

| L-Citrulline | 38 | 40 | [6] |

| L-Histidine | 5 | 96 | [6] |

| L-Homoarginine | 3 | 112 | [6] |

| D-Ornithine | 13 | 85 | [6] |

| D-Lysine | 21 | 100 | [6] |

| D-Arginine | 5 | 88 | [6] |

Table 2: Substrate Specificity of Human ORC1 and ORC2. The data represents the relative transport rate of L-ornithine in the presence of other substrates.

Regulation of L-Ornithine Transport

The expression of the SLC25A15 gene, which encodes ORC1, is subject to hormonal regulation, ensuring a coordinated response to the body's metabolic state. In hepatocytes, the mRNA levels of ORNT1 are induced by cyclic AMP (cAMP) analogs and glucocorticoids, such as dexamethasone.[13] This hormonal regulation is synergistic and coordinates the expression of the ornithine transporter with that of the urea cycle enzymes.[13]

dot graph "Hormonal_Regulation_of_ORC1_Expression" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Hormone [label="Glucocorticoids / Glucagon", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Glucocorticoid Receptor / Glucagon Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#FBBC05"]; cAMP [label="cAMP", fillcolor="#FBBC05"]; PKA [label="Protein Kinase A", fillcolor="#FBBC05"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; GR_complex [label="GR-Hormone Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRE [label="Glucocorticoid Response Element", fillcolor="#F1F3F4"]; CRE [label="cAMP Response Element", fillcolor="#F1F3F4"]; SLC25A15 [label="SLC25A15 Gene", fillcolor="#34A853", fontcolor="#FFFFFF"]; ORNT1_mRNA [label="ORNT1 mRNA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ORC1 [label="ORC1 Protein", fillcolor="#202124", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed];

// Edges Hormone -> Receptor [label="binds"]; Receptor -> AC [label="activates", style=dashed]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> CREB [label="phosphorylates"]; Hormone -> GR_complex [label="binds & activates"]; GR_complex -> GRE [label="binds"]; CREB -> CRE [label="binds"]; GRE -> SLC25A15 [label="enhances transcription"]; CRE -> SLC25A15 [label="enhances transcription"]; SLC25A15 -> ORNT1_mRNA [label="transcription"]; ORNT1_mRNA -> ORC1 [label="translation"]; } caption: "Hormonal regulation of ORC1 expression."

Experimental Protocols

Isolation of Mitochondria

The isolation of intact and functional mitochondria is a prerequisite for studying transport processes. The following is a generalized protocol based on differential centrifugation.

Materials:

-

Isolation Buffer: 0.3 M mannitol, 0.1% BSA, 0.2 mM EDTA, 10 mM HEPES, pH 7.4 with KOH.[14] Keep on ice.

-

Homogenizer: Dounce homogenizer (glass-Teflon).

-

Centrifuge: Refrigerated centrifuge capable of reaching 14,000 x g.

Procedure:

-

Harvest cells or mince tissue in ice-cold isolation buffer.

-

Homogenize the sample on ice using a Dounce homogenizer (5-10 strokes with a loose pestle, followed by 5-10 strokes with a tight pestle).[14]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[14]

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mitochondria.[14]

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending it in ice-cold isolation buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.

dot graph "Mitochondria_Isolation_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Harvest Cells/Tissue", fillcolor="#4285F4"]; Homogenize [label="Homogenize in Isolation Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge1 [label="Centrifuge at 1,000 x g", fillcolor="#EA4335"]; Supernatant1 [label="Collect Supernatant", fillcolor="#34A853"]; Pellet1 [label="Discard Pellet (Nuclei, Debris)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge2 [label="Centrifuge at 14,000 x g", fillcolor="#EA4335"]; Supernatant2 [label="Discard Supernatant (Cytosol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pellet2 [label="Collect Mitochondrial Pellet", fillcolor="#34A853"]; Wash [label="Wash Pellet", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Mitochondrial Pellet", fillcolor="#4285F4"];

// Edges Start -> Homogenize; Homogenize -> Centrifuge1; Centrifuge1 -> Supernatant1; Centrifuge1 -> Pellet1 [style=dashed]; Supernatant1 -> Centrifuge2; Centrifuge2 -> Pellet2; Centrifuge2 -> Supernatant2 [style=dashed]; Pellet2 -> Wash; Wash -> End; } caption: "Workflow for mitochondrial isolation."

Reconstitution of Transporters into Proteoliposomes

This technique allows for the study of transporter function in a defined lipid environment, free from other cellular components.

Materials:

-

Lipids: A mixture of phospholipids (e.g., 75% POPE and 25% POPG) dissolved in chloroform.[15]

-

Detergent: e.g., Triton X-100 or octylglucoside.

-

Purified Transporter Protein: ORC1 or ORC2.

-

Dialysis Tubing: With an appropriate molecular weight cutoff.

-

Liposome Buffer: 20 mM Tris, 140 mM NaCl, pH 7.4.[16]

Procedure:

-

Prepare liposomes by drying the lipid mixture under a stream of nitrogen and resuspending the lipid film in liposome buffer.

-

Solubilize the liposomes by adding a detergent to a final concentration above its critical micelle concentration.

-

Add the purified transporter protein to the solubilized liposomes.

-

Remove the detergent by dialysis against a large volume of detergent-free buffer. As the detergent is removed, the lipids and protein self-assemble into proteoliposomes.

-

The proteoliposomes can be loaded with a specific substrate by including it in the dialysis buffer.

L-Ornithine Transport Assay

This assay measures the uptake of radiolabeled L-ornithine into isolated mitochondria or proteoliposomes.

Materials:

-

Radiolabeled Substrate: [3H]L-ornithine or [14C]L-ornithine.

-

Isolated Mitochondria or Proteoliposomes: Prepared as described above.

-

Transport Buffer: Similar to the isolation buffer but may vary depending on the specific experiment.

-

Stop Solution: A solution containing an inhibitor of the transporter (e.g., mersalyl or a high concentration of unlabeled L-ornithine).

-

Scintillation Counter.

Procedure:

-

Pre-load the isolated mitochondria or proteoliposomes with a non-radiolabeled substrate for exchange studies (e.g., L-citrulline).

-

Initiate the transport reaction by adding the radiolabeled L-ornithine to the suspension of mitochondria or proteoliposomes.

-

Incubate for a defined period at a specific temperature (e.g., 25°C or 37°C).

-

Terminate the transport by adding the cold stop solution.

-